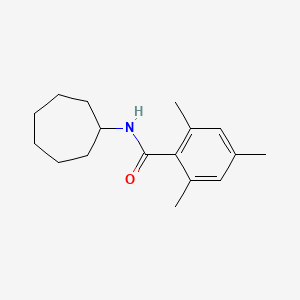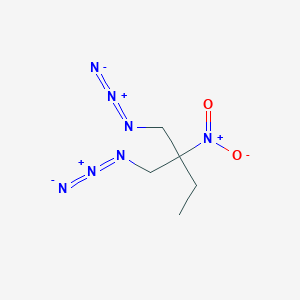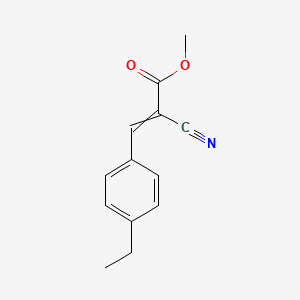![molecular formula C15H17BrO3 B12558949 2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- CAS No. 149555-96-4](/img/structure/B12558949.png)
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound features a benzopyran core with a 6-bromohexyl group attached via an ether linkage at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- typically involves the following steps:
Starting Material: The synthesis begins with 2H-1-Benzopyran-2-one (coumarin).
Bromination: The coumarin is brominated to introduce a bromine atom at the desired position.
Etherification: The brominated coumarin is then reacted with 6-bromohexanol in the presence of a base (such as potassium carbonate) to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the 6-bromohexyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzopyran derivatives.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): Known for its antioxidant and anti-inflammatory properties.
Herniarin (7-Methoxy-2H-1-benzopyran-2-one): Exhibits antimicrobial and antifungal activities.
Auraptene (7-[(3,7-dimethyl-2,6-octadienyl)oxy]-2H-1-benzopyran-2-one): Studied for its anticancer and neuroprotective effects.
Uniqueness
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- is unique due to the presence of the 6-bromohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate for the synthesis of novel compounds with diverse applications.
Propriétés
Numéro CAS |
149555-96-4 |
|---|---|
Formule moléculaire |
C15H17BrO3 |
Poids moléculaire |
325.20 g/mol |
Nom IUPAC |
7-(6-bromohexoxy)chromen-2-one |
InChI |
InChI=1S/C15H17BrO3/c16-9-3-1-2-4-10-18-13-7-5-12-6-8-15(17)19-14(12)11-13/h5-8,11H,1-4,9-10H2 |
Clé InChI |
XXDDEACWRJYAKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)

![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)


![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)

